molecular formula C20H19N3O5 B2531097 N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286718-12-4

N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2531097
CAS No.: 1286718-12-4
M. Wt: 381.388
InChI Key: KOSLVLXRNXLUNS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoimidazolidin-1-yl core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group and an N-linked 3-acetylphenyl moiety. This compound is structurally designed to integrate electron-rich aromatic systems (benzodioxole) and a conformationally constrained imidazolidinone ring, which may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-13(24)14-3-2-4-15(9-14)21-19(25)11-22-7-8-23(20(22)26)16-5-6-17-18(10-16)28-12-27-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSLVLXRNXLUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide, with the CAS number 1286718-12-4, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C20H19N3O5C_{20}H_{19}N_{3}O_{5}, with a molecular weight of 381.4 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds similar to this compound may exhibit acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, where they help increase acetylcholine levels in the brain. In studies involving coumarin derivatives, compounds demonstrated significant AChE inhibition with IC50 values ranging from 2.7 µM to higher values depending on structural modifications .

2. Antioxidant Activity

The antioxidant properties of compounds containing benzo[d][1,3]dioxole moieties have been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases . The specific antioxidant activity of this compound remains to be fully characterized but is likely influenced by its structural components.

3. Anti-inflammatory Effects

Preliminary evaluations suggest that related compounds exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in vitro. For instance, certain derivatives showed IC50 values for NO inhibition ranging from 4.1 µM to 6.1 µM . The structure–activity relationship (SAR) analysis indicates that specific substituents on the aromatic rings enhance biological activity.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

Case Study 1: Coumarin Derivatives

In a study investigating coumarin-based compounds, several derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease .

Case Study 2: Nitric Oxide Inhibition

A series of caffeic acid amides demonstrated promising anti-inflammatory effects through NO inhibition. The study highlighted the importance of substituent positioning on the aromatic ring for enhancing inhibitory activity against NO production .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity Mechanism IC50 (µM)
Acetylcholinesterase InhibitionInhibition of AChE to increase acetylcholine levels2.7 - Higher
Antioxidant ActivityScavenging free radicalsNot specified
Anti-inflammatory EffectsInhibition of NO production4.1 - 6.1

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Imidazolidinone vs. Thiazole/Thiadiazole
  • Compound 5b: 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (C23H17N3O3S) replaces the imidazolidinone with a thiazole ring. The thiazole’s sulfur atom may improve metabolic stability compared to the oxygen-rich imidazolidinone .
  • Compound W1: 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide features a benzimidazole-thioacetamide scaffold. The benzimidazole core is a known pharmacophore in anticancer agents, suggesting divergent bioactivity compared to the imidazolidinone-based target compound .
Imidazolidinone vs. Pyrazolyl/Pyrrolidine
  • ABT-627: A pyrrolidine derivative with a benzodioxolyl group (C27H34N2O5) demonstrates the role of nitrogen-containing heterocycles in enhancing binding to endothelin receptors.
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: This pyrazolyl analog (C19H17Cl2N3O2) forms hydrogen-bonded dimers in crystallographic studies, a property that may influence solubility and crystal packing differently than the target compound’s imidazolidinone-based structure .

Substituent Variations on Aromatic Rings

Benzo[d][1,3]dioxol-5-yl vs. Halogenated Phenyl
  • N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS 1251544-36-1): Replacing the benzodioxole with a 3-chlorophenyl group introduces electron-withdrawing effects, which may enhance halogen bonding but reduce π-π stacking interactions. This modification could alter target selectivity .
Acetylphenyl vs. Thiazolyl/Other Heteroaryl
  • 2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (C22H20N4O4S): The 2-methylthiazole substituent introduces a sulfur-containing heterocycle, which may enhance metabolic stability and influence kinase inhibition profiles compared to the acetylphenyl group .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Bioactivity Insights
Target Compound ~436.5 ~2.8 Benzodioxole, Imidazolidinone Potential enzyme inhibition
5b (Thiazole analog) 435.5 ~3.1 Thiazole, Benzodioxole Enhanced metabolic stability
CAS 1251544-36-1 (Chlorophenyl) ~400.9 ~3.5 Chlorophenyl, Imidazolidinone Halogen bonding propensity
ABT-627 (Pyrrolidine) 466.6 ~2.5 Benzodioxole, Pyrrolidine Receptor antagonism
  • Solubility : The acetylphenyl group in the target compound may reduce aqueous solubility compared to more polar analogs like 5b, which contains a thiazole .
  • Metabolic Stability : Sulfur-containing heterocycles (e.g., thiazole in 5b) are less prone to oxidative metabolism than benzodioxole, suggesting a trade-off between electron-rich binding and metabolic clearance .

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